4'-Bromo-4-iodobenzophenone
Description
4'-Bromo-4-iodobenzophenone (CAS: 609820-28-2) is a halogenated benzophenone derivative with the molecular formula C₁₃H₈BrIO and a molecular weight of 403.01 g/mol. Its structure consists of two aromatic rings bridged by a ketone group, with bromine and iodine substituents at the para positions of the respective rings (Figure 1). This compound is primarily used in industrial and scientific research, particularly in organic synthesis, material science, and pharmaceutical intermediates .
Properties
IUPAC Name |
(4-bromophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWCDAZOGRUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400294 | |
| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609820-28-2 | |
| Record name | 4'-BROMO-4-IODOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-iodobenzophenone can be achieved through several synthetic routes. One common method involves the bromination and iodination of benzophenone derivatives. The reaction conditions typically include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-4-iodobenzophenone may involve large-scale synthesis using similar bromination and iodination techniques. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .
Scientific Research Applications
4’-Bromo-4-iodobenzophenone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Bromo-4-iodobenzophenone involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in the compound’s reactivity and binding affinity to target molecules . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Halogenated Benzophenones
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| 4'-Bromo-4-iodobenzophenone | 609820-28-2 | C₁₃H₈BrIO | Br (para), I (para) | 403.01 | Dual halogenation, ketone bridge |
| 4-Bromo-4'-methoxybenzophenone | 54118-75-1 | C₁₄H₁₁BrO₂ | Br (para), OCH₃ (para) | 307.14 | Methoxy group enhances solubility |
| 4-Bromo-3',4'-(ethylenedioxy)benzophenone | 101018-99-9 | C₁₅H₁₁BrO₃ | Br (para), ethylenedioxy ring | 319.15 | Ethylenedioxy group for rigidity |
| 4-Bromo-4'-[spiro-azaspiro]benzophenone* | - | C₂₃H₂₂BrFNO₃ | Br (para), F (ortho), spiro ring | 486.33 | Complex spiro structure, fluorination |
*Compound from with a spiro-azaspiro substituent.
Key Observations :
- Halogen vs. Alkoxy Groups : Replacing iodine with methoxy (OCH₃) reduces molecular weight and polarity but increases solubility in polar solvents .
- Spiro and Ethylenedioxy Modifications : These introduce steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 4-Bromo-4'-methoxybenzophenone | 4-Bromo-3',4'-(ethylenedioxy)benzophenone |
|---|---|---|---|
| Melting Point (°C) | Not reported | >98% purity (crystalline) | Discontinued (likely >150°C) |
| Solubility | Likely low in water | Moderate in organic solvents | Low due to ethylenedioxy rigidity |
| Stability | Stable under controlled | Stable | Enhanced by cyclic ether groups |
Notes:
- Limited data exist for this compound’s melting point, but iodine’s heavy atom effect may lower solubility compared to methoxy analogues .
- Ethylenedioxy derivatives exhibit higher thermal stability due to restricted rotation .
Highlights :
- The iodine in this compound facilitates radiolabeling and participation in Sonogashira couplings .
- Methoxy variants are preferred in materials science due to their tunable electronic properties .
Contradictions :
- While this compound’s SDS lacks hazard data (), structurally similar brominated compounds (e.g., ) require strict controls, suggesting analogous precautions are prudent.
Biological Activity
4'-Bromo-4-iodobenzophenone (C13H8BrIO) is a halogenated benzophenone derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both bromine and iodine atoms, suggests potential biological activities that merit detailed investigation. This article compiles data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is depicted as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biomolecular targets. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing antibacterial agents.
- Anticancer Potential : There is emerging evidence indicating that halogenated benzophenones can inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study highlights the compound's potential as a lead structure for developing new anticancer therapies.
Case Study: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. This finding suggests its potential utility in treating bacterial infections.
Safety and Toxicology
While exploring the biological activities, it is crucial to consider safety profiles. Toxicological assessments indicate that this compound exhibits moderate toxicity levels, particularly concerning skin irritation and acute oral toxicity. Proper handling and safety measures are recommended during laboratory use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
